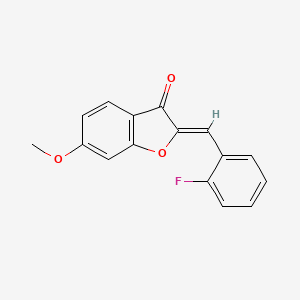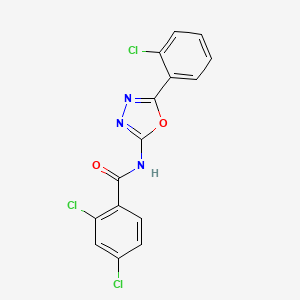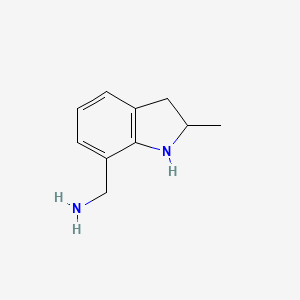![molecular formula C15H11ClN2O4S2 B2560374 (5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 866131-59-1](/img/structure/B2560374.png)
(5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H11ClN2O4S2 and its molecular weight is 382.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Thiazolidinedione derivatives, closely related to the compound , have been investigated for their performance as corrosion inhibitors. A study demonstrated that these derivatives offer significant protection against mild steel corrosion in acidic solutions. The research utilized electrochemical techniques to reveal that the efficacy of these inhibitors increases with concentration. Additionally, the adsorption of these compounds onto the metal surface adheres to the Langmuir adsorption isotherm, highlighting their potential in industrial applications for corrosion protection (Yadav, Behera, Kumar, & Yadav, 2015).
Antimicrobial Activity
Another area of application for thiazolidinedione derivatives is in the field of antimicrobial activities. Compounds structurally similar to the one mentioned have been synthesized and tested against various bacterial and fungal strains. Some derivatives displayed significant inhibitory activities against Gram-positive bacteria such as Staphylococcus aureus and also showed promising antifungal activities against Candida albicans, suggesting their potential use in developing new antimicrobial agents (Stana et al., 2014).
Antifungal and Physicochemical Properties
Research on thiazolidinedione derivatives extends to the exploration of their antifungal properties and physicochemical characteristics. A novel compound from the thiazolidinedione class was synthesized and characterized for its antifungal potential, demonstrating poor solubility in water but better solubility in alcohols. Its solubility, thermodynamics, and partitioning processes in biologically relevant solvents were thoroughly analyzed, which is crucial for understanding the drug's behavior in biological systems (Volkova, Levshin, & Perlovich, 2020).
Antihyperglycemic Activity
Thiazolidinedione derivatives have also been synthesized and evaluated for their antihyperglycemic activity, an area of significant interest given the global rise in diabetes prevalence. Compounds in this category have been found to enhance the mRNA expression of proteins like PPARγ and GLUT-4, which are strategic targets in diabetes treatment. This suggests their potential in managing diabetes through insulin sensitization mechanisms (Gutiérrez-Hernández et al., 2019).
Antiproliferative Activity Against Cancer Cell Lines
The antiproliferative activity of thiazolidinedione derivatives against various human cancer cell lines has been studied, indicating the potential of these compounds in cancer therapy. Novel derivatives synthesized from this class have shown potent antiproliferative effects, pointing towards their application in developing anticancer drugs (Chandrappa et al., 2008).
properties
IUPAC Name |
(5Z)-5-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S2/c1-21-11-4-8(5-12-13(19)18-15(20)24-12)2-3-10(11)22-7-9-6-17-14(16)23-9/h2-6H,7H2,1H3,(H,18,19,20)/b12-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEFUGFKHZMIIM-XGICHPGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OCC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2560291.png)
![5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2560294.png)



![Methyl 3-{[(4-methylphenyl)sulfonyl]oxy}-2-thiophenecarboxylate](/img/structure/B2560299.png)

![N-(4-methylbenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2560301.png)
![3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2560303.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2560306.png)

![6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2560311.png)
![N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2560314.png)